2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazine derivative with a dicarbonyl compound, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the production process . These methods allow for better control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic heterocyclic compound with similar structural features but lacking the phenyldiazenyl group.
Uniqueness
2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine stands out due to its phenyldiazenyl substituent, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity .
Properties
CAS No. |
64414-28-4 |
---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(3-methylcyclopenta[d]pyridazin-5-yl)-phenyldiazene |
InChI |
InChI=1S/C14H12N4/c1-18-10-13-11(9-15-18)7-8-14(13)17-16-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
QMIGBBCIMXOVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC=C2N=NC3=CC=CC=C3)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.